molecular formula C19H29NO3 B11556336 Decyl 4-acetamidobenzoate

Decyl 4-acetamidobenzoate

Cat. No.: B11556336
M. Wt: 319.4 g/mol
InChI Key: AAGIXLVYEDHHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 4-acetamidobenzoate is an organic compound that belongs to the class of amidobenzoates It is derived from 4-acetamidobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with decanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-acetamidobenzoic acid+decanolH2SO4Decyl 4-acetamidobenzoate+H2O\text{4-acetamidobenzoic acid} + \text{decanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-acetamidobenzoic acid+decanolH2​SO4​​Decyl 4-acetamidobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted amidobenzoates.

Scientific Research Applications

Decyl 4-acetamidobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a UV filter by absorbing ultraviolet radiation and preventing it from penetrating the skin. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, making it useful in the study of membrane proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

decyl 4-acetamidobenzoate

InChI

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-15-23-19(22)17-11-13-18(14-12-17)20-16(2)21/h11-14H,3-10,15H2,1-2H3,(H,20,21)

InChI Key

AAGIXLVYEDHHMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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